An In-depth Technical Guide to Benzyl-PEG14-alcohol: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Benzyl-PEG14-alcohol: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG14-alcohol is a heterobifunctional molecule composed of a benzyl group, a polyethylene glycol (PEG) chain of 14 ethylene glycol units, and a terminal hydroxyl group.[1] This compound is of significant interest in the field of pharmaceutical sciences, particularly in the development of advanced drug delivery systems and targeted protein degradation. The benzyl group provides stability, while the PEG linker imparts desirable pharmacokinetic properties such as increased solubility and biocompatibility.[1] The terminal alcohol functionality allows for further chemical modification, making it a versatile building block in the synthesis of complex bioconjugates.[1] A primary application of Benzyl-PEG14-alcohol is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively eliminate disease-causing proteins.[2]
Chemical Structure and Properties
The structure of Benzyl-PEG14-alcohol consists of a benzyl ether at one terminus of a 14-unit polyethylene glycol chain, with a primary alcohol at the other end.
Structure:
Physicochemical Properties
Quantitative data for Benzyl-PEG14-alcohol is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H64O15 | [2] |
| Molecular Weight | 724.87 g/mol | |
| Appearance | Expected to be a viscous oil or waxy solid | |
| Solubility | Soluble in water and many organic solvents. |
Experimental Protocols
While specific experimental protocols for the synthesis and characterization of Benzyl-PEG14-alcohol are not extensively published in peer-reviewed literature, established methods for the synthesis and analysis of similar Benzyl-PEG-alcohol derivatives can be adapted.
Synthesis of Benzyl-PEG-alcohol via Williamson Ether Synthesis
This method involves the reaction of a benzyl halide with a polyethylene glycol diol in the presence of a base. To favor the formation of the mono-substituted product, a large excess of the PEG-diol is used.
Materials:
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Polyethylene glycol 14 (PEG14-diol)
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Benzyl bromide
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Sodium hydride (NaH)
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Anhydrous tetrahydrofuran (THF)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Methanol (MeOH)
Procedure:
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Preparation: A flame-dried round-bottom flask is charged with a significant excess of PEG14-diol under a nitrogen atmosphere.
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Dissolution: Anhydrous THF is added to dissolve the diol.
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Deprotonation: The solution is cooled to 0°C, and sodium hydride (1.1 equivalents relative to the desired amount of the mono-substituted product) is added portion-wise. The reaction is then stirred for 1 hour at room temperature.
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Benzylation: The reaction mixture is cooled back to 0°C, and benzyl bromide (1 equivalent) is added dropwise.
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Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours.
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Quenching: The reaction is carefully quenched by the slow addition of water.
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Solvent Removal: The THF is removed under reduced pressure.
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Extraction: The aqueous residue is extracted three times with dichloromethane.
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Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Purification by Column Chromatography
The crude product, containing the desired Benzyl-PEG14-alcohol, unreacted PEG14-diol, and the di-benzylated byproduct, is purified using silica gel column chromatography.
Procedure:
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Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).
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Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.
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Elution: The column is eluted with a gradient of increasing polarity, for example, a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The less polar di-benzylated byproduct will elute first, followed by the desired mono-substituted product, and finally the more polar unreacted PEG14-diol.
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Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure product.
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Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Benzyl-PEG14-alcohol.
Characterization Techniques
The identity and purity of the synthesized Benzyl-PEG14-alcohol can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Should confirm the presence of protons from the benzyl group (aromatic signals around 7.3 ppm and a benzylic CH2 signal), the PEG backbone (a prominent signal around 3.6 ppm), and the terminal alcohol group. The integration of these signals should correspond to the expected proton ratios.
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¹³C NMR: Will show characteristic peaks for the aromatic carbons of the benzyl group and the repeating ethylene glycol units.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These techniques are used to confirm the molecular weight of the product. For a monodisperse PEG derivative like Benzyl-PEG14-alcohol, a single dominant peak corresponding to its molecular weight (724.87 g/mol ) is expected.
High-Performance Liquid Chromatography (HPLC):
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Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the final product. The benzyl group provides a chromophore for UV detection (typically around 254 nm).
Applications in Drug Development: PROTACs
Benzyl-PEG14-alcohol is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC Mechanism of Action
The general mechanism of PROTAC-mediated protein degradation is a cyclical process.
Caption: PROTAC mechanism of action.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a Benzyl-PEG-alcohol linker typically involves a multi-step process.
Caption: General workflow for PROTAC synthesis.
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Activation of the Terminal Alcohol: The terminal hydroxyl group of Benzyl-PEG14-alcohol is activated, for example, by conversion to a better leaving group like a tosylate or mesylate.
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Coupling with E3 Ligase Ligand: The activated linker is then reacted with the E3 ligase ligand, which typically contains a nucleophilic group such as an amine or a hydroxyl.
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Deprotection (if necessary): Depending on the synthetic strategy, a protecting group on the other end of the linker may need to be removed.
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Coupling with Target Protein Ligand: Finally, the linker-E3 ligase conjugate is coupled with the ligand for the target protein of interest to yield the final PROTAC molecule.
Conclusion
Benzyl-PEG14-alcohol is a key building block in modern drug development, offering a versatile platform for the construction of sophisticated bioconjugates. Its well-defined structure, which combines the stability of a benzyl group with the favorable properties of a PEG linker, makes it particularly suitable for the synthesis of PROTACs. The experimental protocols and characterization methods outlined in this guide provide a framework for the synthesis and quality control of Benzyl-PEG14-alcohol and its derivatives, facilitating their application in the discovery and development of novel therapeutics.
